Comprehensive Safety, Handling, and Experimental Workflows for 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride
Comprehensive Safety, Handling, and Experimental Workflows for 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride
Executive Summary & Chemical Identity
3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (a derivative of N -ethyl- N -pentyl- β -alanine, free base CAS: 1184196-24-4) is a highly specialized, non-natural tertiary amino acid building block. Structurally, it features a highly lipophilic N -pentyl chain and an N -ethyl group, rendering the amine center tertiary.
In drug development, this structural motif is highly valued for synthesizing peptidomimetics, lipid nanoparticles (LNPs), and PROTAC linkers. The tertiary amine prevents hydrogen bond donation, which can be strategically used to disrupt peptide secondary structures (similar to proline) while simultaneously increasing the membrane permeability of the resulting construct. However, its presentation as a hydrochloride salt introduces specific physicochemical behaviors—namely hygroscopicity and pH-dependent solubility—that require rigorous handling and self-validating experimental protocols.
Physicochemical Profiling & Safety Data (SDS Core)
Understanding the causality behind the safety protocols requires analyzing the molecule's thermodynamic and physical state. As a hydrochloride salt, the compound is highly crystalline but prone to moisture absorption. The zwitterionic potential of the amino acid is masked by the protonated tertiary amine and the chloride counterion.
Quantitative Data & GHS Classification Summary
| Property / Hazard | Specification / Details |
| Chemical Formula | C 10 H 21 NO 2 ⋅ HCl |
| Molecular Weight | 223.74 g/mol (Salt); 187.28 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in H₂O and Methanol; Low in Hexanes/Ether |
| GHS Classification | Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335) |
| Signal Word | Warning |
| PPE Requirements | Nitrile gloves (EN 374), Safety goggles, P1/N95 Particulate respirator if dusting occurs |
Scientific Rationale for Hazards: The localized acidity of the hydrochloride salt, combined with the surfactant-like properties of the lipophilic pentyl chain, disrupts lipid bilayers in the stratum corneum and ocular mucosa, leading to the classified H315 and H319 irritation hazards [1].
Laboratory Handling & Storage Protocols
To maintain scientific integrity and prevent degradation, handling must be treated as a controlled system.
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Storage Causality: The compound must be stored at 2–8°C in a tightly sealed container. Because the HCl salt is hygroscopic, exposure to ambient humidity will cause the powder to deliquesce, altering the molecular weight by forming unpredictable hydrates. This will ruin stoichiometric accuracy in downstream coupling reactions.
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Atmospheric Control: Upon opening the primary container, backfill the headspace with an inert gas (Argon or dry Nitrogen) before resealing. Store in a secondary desiccator containing Drierite (CaSO₄).
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Engineering Controls: Weighing must be performed in a Class I or Class II biological safety cabinet or a dedicated powder-weighing fume hood to mitigate the STOT SE 3 (H335) respiratory irritation risk [1].
Experimental Workflows (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure that the chemical state of the molecule is exactly as required for the reaction.
Workflow 1: Freebasing the Hydrochloride Salt
Purpose: Required when the downstream application requires a highly nucleophilic amine or when the reaction must be performed in strictly non-polar solvents where the HCl salt is insoluble.
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Dissolution: Suspend 1.0 mmol of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride in 10 mL of deionized water.
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Neutralization: Slowly add saturated aqueous Na₂CO₃ dropwise while monitoring the pH. Causality: Na₂CO₃ is chosen over NaOH to prevent base-catalyzed degradation or unwanted side reactions with the carboxylic acid. Bring the pH to ~6.5–7.0 (the isoelectric point).
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Extraction: Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The lipophilic N -pentyl group ensures the zwitterion/free base partitions favorably into the organic layer.
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Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A distinct color change validates the presence of the amine.
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Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow 2: Direct Amide Bond Formation (Peptide Synthesis)
Purpose: Incorporating the amino acid into a growing peptide chain or linker without prior freebasing.
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Activation: In a dry round-bottom flask under Argon, dissolve 1.0 mmol of the HCl salt and 1.1 mmol of the target amine in anhydrous DMF (5 mL).
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Stoichiometric Base Addition (Critical Step): Add 3.0 mmol of N,N -Diisopropylethylamine (DIPEA). Causality: One equivalent of DIPEA is strictly consumed to neutralize the HCl salt of the starting material. The remaining two equivalents act as the catalytic base for the coupling reaction. Failure to account for the HCl salt will stall the reaction.
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Coupling: Add 1.2 mmol of HATU at 0°C. Stir and allow to warm to room temperature over 2 hours. Causality: HATU is highly efficient for sterically hindered carboxylic acids, generating an active HOAt ester that rapidly reacts with the target amine [2].
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Self-Validation (LC-MS Tracking): Take a 5 μ L aliquot, dilute in Methanol, and inject into an LC-MS. The tertiary amine of the product will yield a massive signal in positive-ion electrospray ionization (ESI+), allowing you to definitively confirm the consumption of the starting material.
Workflow Visualization
The following DOT diagram maps the logical decision tree for handling and reacting this specific amino acid salt.
Caption: Decision matrix and validation workflow for the handling and reaction of 3-[Ethyl(pentyl)amino]propanoic acid HCl.
References
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Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). URL: [Link]
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Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing), 2009, 38, 606-631. Valeur, E., & Bradley, M. URL: [Link]
